molecular formula C19H23NO4 B2531526 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 848918-63-8

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2531526
CAS No.: 848918-63-8
M. Wt: 329.396
InChI Key: XUIIVLRZOHBCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1,4-Dioxa-8-azaspiro[45]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride . This intermediate is then reacted with appropriate reagents to introduce the chromenone moiety and other substituents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: This compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of both chromenone and spirocyclic moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-3-4-16-15(11-17(21)24-18(16)14(13)2)12-20-7-5-19(6-8-20)22-9-10-23-19/h3-4,11H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIVLRZOHBCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.